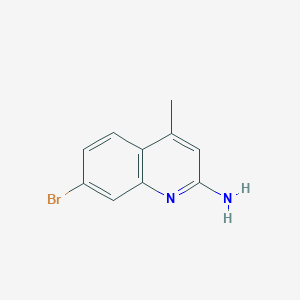

7-Bromo-4-methylquinolin-2-amine

Description

Foundational Significance of the Quinoline (B57606) Scaffold in Bioactive Molecule Research

Overview of Diverse Pharmacological Activities Associated with Quinoline Derivatives

Quinoline derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities. biointerfaceresearch.com Historically, the most famous examples are the antimalarial drugs quinine (B1679958) and chloroquine. biointerfaceresearch.com Beyond their use in infectious diseases, quinoline-based compounds have been investigated and developed for a multitude of therapeutic applications.

These activities include:

Anticancer: Compounds like camptothecin (B557342) and its analogs are potent topoisomerase inhibitors used in cancer chemotherapy. nih.gov

Antimicrobial: Fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and moxifloxacin, are widely used to treat bacterial infections. biointerfaceresearch.com

Anti-inflammatory: Quinoline derivatives have shown potential in modulating inflammatory pathways. biointerfaceresearch.com

Antiviral: Some quinoline structures have been explored for their ability to inhibit viral replication, including against viruses like HIV and SARS-CoV-2. tandfonline.com

Cardiovascular: Certain derivatives have been investigated for their effects on the cardiovascular system.

This wide range of biological effects underscores the versatility of the quinoline core in molecular design. biointerfaceresearch.com

Strategic Role of Substituted Quinoline Systems in Medicinal Chemistry

The strategic importance of the quinoline system lies in its amenability to substitution at various positions around the bicyclic ring. researchgate.net The nature and position of these substituents have a profound impact on the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profile. nih.gov By systematically modifying the quinoline scaffold, medicinal chemists can fine-tune the biological activity, selectivity, and safety of a lead compound. For instance, the introduction of specific functional groups can enhance binding to a target receptor, block metabolic degradation, or reduce off-target effects. nih.gov This modularity makes the quinoline ring a highly valuable template in the design of new therapeutic agents. researchgate.net

Rationale for Investigating 7-Bromo-4-methylquinolin-2-amine in Academic Research

The specific compound, this compound, is of interest to researchers not because of a long history of its own use, but because of the established biological importance of its structural components: the 2-aminoquinoline (B145021) core, the 4-methyl group, and the 7-bromo substituent.

Structural Basis for Potential Pharmacological Relevance

The potential of this compound as a pharmacologically active agent can be inferred by dissecting its structure:

2-Aminoquinoline: The presence of an amino group at the 2-position is a key feature in many biologically active quinolines. benthamdirect.com This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like enzymes and receptors. benthamdirect.comnih.gov The 2-aminoquinoline moiety is found in molecules with antimicrobial and other therapeutic activities. benthamdirect.comnih.gov

4-Methylquinoline (B147181) (Lepidine): The methyl group at the 4-position, which makes the parent molecule known as lepidine, can influence the compound's steric and electronic properties. wikipedia.org This can affect how the molecule fits into a binding pocket and can also impact its metabolic stability. wikipedia.orgca.gov

7-Bromoquinoline (B152726): The bromine atom at the 7-position is a significant modification. Halogen atoms, like bromine, can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. ambeed.com Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding. nih.govambeed.com The position of the bromine is also crucial, as substitutions at the C-7 position have been shown in other quinoline derivatives to lead to significant biological activity. nih.gov

Precedents from Related 2-Aminoquinoline and 7-Bromoquinoline Analogs in Biological Studies

Academic research into analogs of this compound provides a strong precedent for its potential biological activity.

2-Aminoquinoline Analogs: Numerous studies have highlighted the pharmacological potential of 2-aminoquinoline derivatives. For example, various synthesized 2-aminoquinolines have been evaluated for their antimicrobial properties, with some showing significant activity against bacteria. nih.gov Other research has focused on their potential as anticancer agents and their role in the synthesis of more complex heterocyclic systems with therapeutic applications. nih.govrsc.org

7-Bromoquinoline Analogs: The inclusion of a bromine atom at the 7-position has been a feature of several biologically active quinolines. For instance, 7-bromoquinoline derivatives have been synthesized and investigated for their antimicrobial and anticancer activities. ambeed.comresearchgate.net Studies on highly brominated quinolines have shown that the presence of bromine at positions C-5 and C-7 can result in significant antiproliferative effects against various cancer cell lines. nih.gov For example, certain bromo-substituted quinolines have been found to induce apoptosis in cancer cells and inhibit key enzymes like human topoisomerase I. nih.gov

The combination of these structural features in a single molecule, this compound, provides a compelling case for its investigation as a novel bioactive compound. The established precedents set by its chemical relatives suggest that it is a promising candidate for further synthesis and biological evaluation.

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

7-bromo-4-methylquinolin-2-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H2,12,13) |

InChI Key |

VNZZMTRXXORBPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 4 Methylquinolin 2 Amine and Its Core Scaffolds

Advanced Synthetic Approaches to 7-Bromo-4-methylquinolin-2-amine and Direct Derivatives

Recent advancements in organic synthesis have provided sophisticated tools for the construction of highly substituted quinolines like this compound. These methods focus on improving yields, enhancing reaction conditions, and enabling the late-stage functionalization of the quinoline (B57606) scaffold.

Optimization and Refinement of Synthesis Protocols

The continual refinement of existing synthetic protocols is crucial for improving the accessibility and practicality of quinoline-based compounds for research and development.

The direct conversion of a hydroxyl or carbonyl group to an amine, known as deoxygenative amination, presents a significant challenge in the synthesis of 2-aminoquinolines. Traditional methods often require harsh conditions and may suffer from low yields. Heterocyclic N-oxides, such as quinoline N-oxides, are versatile intermediates in organic synthesis. researchgate.net The development of metal-free deoxygenative amination of quinoline N-oxides represents a significant advancement. researchgate.net For instance, the use of N-sulfonyl-1,2,3-triazoles as an aminating source allows for the regioselective C2-triazolylation of quinoline N-oxides under mild, room temperature conditions. beilstein-journals.org This approach is not only efficient but also atom-economical. beilstein-journals.org Another strategy involves a dual radical coupling process for the deoxygenative sulfonylation of quinoline N-oxides with sodium sulfinates, where the sulfinate acts as both the sulfonylation reagent and an activating agent. rsc.org

Recent research has also explored copper metallaphotoredox catalysis for the deoxygenative coupling of alcohols with N-nucleophiles to form C(sp³)–N bonds. princeton.edu While not directly applied to quinoline synthesis in the provided context, this methodology highlights the ongoing efforts to develop milder and more general amination protocols that could potentially be adapted for the synthesis of 2-aminoquinoline (B145021) derivatives. princeton.edu

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a reaction frequently employed in the functionalization of halogenated quinolines. mdpi.comwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst and is conducted under mild conditions, often at room temperature with an amine base that also serves as the solvent. mdpi.comwikipedia.org

Key considerations for successful Sonogashira coupling include the choice of catalyst, base, and solvent. While traditional methods use a combination of palladium and copper catalysts, copper-free and ligand-free variations have been developed to make the process more versatile and environmentally friendly. wikipedia.orgresearchgate.net For instance, a modified Sonogashira coupling strategy for the functionalization of dihaloquinolines has been reported that is copper-, amine-, and ligand-free. researchgate.net The reactivity of the halogenated quinoline is also a critical factor, with the order of reactivity generally being I > Br > Cl > OTf. wikipedia.org This selectivity allows for the stepwise functionalization of dihalogenated quinolines. mdpi.com For example, in 6-bromo-2,4-dichloroquinazoline, selective mono-alkynylation at the C-4 position can be achieved. mdpi.com

The reaction conditions must be basic to neutralize the hydrogen halide byproduct. wikipedia.org Common bases include triethylamine, diethylamine, potassium carbonate, and cesium carbonate. wikipedia.org The choice of solvent can also influence the reaction's efficiency, with DMF, ether, and N-methylpyrrolidinone being common choices. wikipedia.orgresearchgate.net

High-Yielding Cyclization and Coupling Strategies

The formation of the quinoline ring system is a critical step in the synthesis of this compound. Various cyclization and coupling strategies have been developed to achieve this with high efficiency and control over the substitution pattern.

The Knorr quinoline synthesis is a classic method that involves the cyclization of a β-ketoanilide to form a 2-hydroxyquinoline (B72897) in the presence of a strong acid like sulfuric acid. wikipedia.orgsynarchive.com This intramolecular reaction is a type of electrophilic aromatic substitution. wikipedia.org

Adaptations of the Knorr reaction have been developed to improve its versatility. For example, the choice of acid can influence the reaction outcome. While sulfuric acid is traditional, polyphosphoric acid (PPA) and triflic acid have also been used. wikipedia.org The amount of acid can also be critical; for instance, using a large excess of PPA can favor the formation of the 2-hydroxyquinoline, while smaller amounts may lead to the competing formation of a 4-hydroxyquinoline. wikipedia.org The Knorr synthesis can be used to produce a variety of substituted quinolines by starting with appropriately substituted anilines and β-ketoesters. iipseries.org For example, 4-amino-6-bromoveratrole and ethyl acetoacetate (B1235776) can be used to synthesize a corresponding quinoline derivative. iipseries.org

The Conrad-Limpach-Knorr synthesis is a related method where anilines react with β-ketoesters. pharmaguideline.com At lower temperatures, a β-amino acrylate (B77674) is formed, which upon cyclization yields a 4-quinolone. pharmaguideline.com At higher temperatures, the reaction proceeds through a β-ketoester anilide to form a 2-quinolone. pharmaguideline.com

Both copper and palladium catalysts are extensively used in modern organic synthesis to facilitate the formation of the quinoline scaffold and its derivatives. nih.govrsc.orgnih.govacs.orgrsc.orgnih.gov

Palladium-Mediated Coupling: Palladium catalysis is a cornerstone of quinoline synthesis, enabling various C-C and C-N bond formations. nih.govnih.govrsc.org The Heck coupling reaction, for instance, can be used to couple 2-iodoanilines with α,β-unsaturated carbonyl compounds to produce 3-substituted quinolin-2(1H)-ones. nih.gov The Suzuki-Miyaura cross-coupling is another powerful palladium-mediated reaction for creating C-C bonds, often used to synthesize biaryl-substituted quinolines. acs.org Palladium-catalyzed dehydrogenative coupling offers an efficient route to quinoline scaffolds through intramolecular C-H alkenylation. nih.gov Furthermore, palladium catalysis can be used for the regioselective arylation of quinoline N-oxides, with the site of functionalization (e.g., C2 or C8) being influenced by the reaction conditions and ligands. acs.org

Copper-Mediated Coupling: Copper-catalyzed reactions provide a complementary and often more cost-effective approach to quinoline synthesis. rsc.orgacs.orgnih.govorganic-chemistry.org Copper-mediated C-H functionalization allows for the direct cross-coupling between quinolones and various azoles. rsc.orgdocumentsdelivered.com A notable application is the cascade copper-catalyzed intermolecular Ullmann-type C-N coupling/enamine condensation reaction between ortho-acylanilines and alkenyl iodides to produce multisubstituted quinolines. acs.org Another efficient method involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes, which utilizes air as a green oxidant. organic-chemistry.org Copper catalysis can also facilitate the tandem synthesis of quinoline-2-carboxylates at room temperature from the sequential addition of alkynes onto imines followed by intramolecular arylation. nih.gov

Acid-Catalyzed Deprotection Strategies in Multistep Synthesis

In the multistep synthesis of complex quinoline derivatives, protecting groups are frequently employed to mask reactive functional groups and ensure selective reactions at other sites of the molecule. The subsequent removal of these protecting groups, or deprotection, is a critical step, often achieved through acid catalysis.

A common strategy involves the use of the tert-butyloxycarbonyl (Boc) group to protect amine functionalities. This acid-labile group is stable under various reaction conditions but can be efficiently removed when necessary. For instance, in a solid-phase synthesis of quinolines, a Boc-protected aminophenol was anchored to a resin. Following subsequent reaction steps, the Boc group was cleaved using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to liberate the free amine for further transformations nih.gov.

General Quinoline Synthesis Protocols Applicable to this compound Type Compounds

Several classical and modified synthetic protocols are available for the construction of the quinoline core. The applicability of these methods to the synthesis of a specifically substituted compound like this compound depends on the availability of starting materials and the regiochemical control of the reaction.

Friedländer Quinoline Synthesis and its Modern Modifications

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. nih.gov It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl group). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. rsc.org

For the synthesis of this compound, a potential starting material would be 2-amino-4-bromobenzaldehyde (B1289445) or a corresponding ketone. This would be reacted with a molecule capable of forming the rest of the heterocyclic ring, specifically providing the 2-amino and 4-methyl substituents.

Two primary mechanisms are proposed for the Friedländer synthesis:

Aldol (B89426) Condensation First: The 2-aminoaryl carbonyl and the α-methylene carbonyl compound first undergo an aldol-type condensation, followed by cyclization and dehydration (loss of a water molecule) to form the quinoline ring. wikipedia.org

Schiff Base First: The amine of the 2-aminoaryl carbonyl reacts with the carbonyl of the second component to form a Schiff base (an imine), which then undergoes an intramolecular aldol condensation to cyclize and form the final quinoline product. wikipedia.org

Modern modifications to the Friedländer synthesis have focused on improving yields, simplifying procedures, and enhancing the environmental sustainability of the reaction. nih.gov These advancements include:

Advanced Catalysis: A wide range of catalysts have been employed, including Brønsted acids like p-toluenesulfonic acid (p-TSA), Lewis acids, and molecular iodine. wikipedia.orgorganic-chemistry.org

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgmdpi.com

Sustainable Approaches: Environmentally friendly methods have been developed using solid acid catalysts like Nafion (a sulfonic acid-functionalized polymer) and various polymer-supported catalysts, which can often be recovered and reused. nih.govmdpi.comresearchgate.net

Interactive Table: Comparison of Catalysts in Friedländer Synthesis

| Catalyst Type | Example(s) | Typical Conditions | Advantages |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Solvent-free, heat/microwave | Efficient, readily available organic-chemistry.org |

| Lewis Acid | Neodymium(III) nitrate | Heat | Efficient, rapid organic-chemistry.org |

| Elemental | Iodine (I₂) | Heat | Highly efficient organic-chemistry.org |

| Solid Acid | Nafion NR50 | Ethanol, microwave | Reusable, environmentally friendly mdpi.com |

| Polymer-Supported | TentaGel Resin | Refluxing ethanol | Suitable for solid-phase synthesis, simplifies purification nih.gov |

Skraup/Doebner–von Miller Quinoline Synthesis Variants and Regioselectivity

The Skraup and Doebner–von Miller reactions are classical methods for quinoline synthesis that start with anilines. iipseries.orgjptcp.com

Skraup Synthesis: This reaction involves heating an aniline (B41778) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.org The sulfuric acid dehydrates the glycerol to form acrolein (an α,β-unsaturated aldehyde) in situ. The aniline then reacts with the acrolein in a Michael addition, followed by cyclization and oxidation to yield the quinoline. iipseries.org

Doebner–von Miller Reaction: This is a more versatile modification of the Skraup synthesis where pre-formed α,β-unsaturated aldehydes or ketones are used instead of generating acrolein from glycerol. wikipedia.orgnih.gov This allows for the synthesis of a wider variety of substituted quinolines.

To synthesize a compound like this compound, one would start with 4-bromoaniline (B143363). The challenge lies in selecting an appropriate α,β-unsaturated carbonyl partner that would lead to the desired 4-methyl and 2-amino substitution pattern.

Regioselectivity is a critical consideration in these syntheses. The reaction of anilines with 3-substituted α,β-unsaturated carbonyl compounds typically yields 2-substituted quinolines. acs.orgresearchgate.net However, research has shown that this regioselectivity can be reversed. Condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA) can lead to 4-substituted quinolines. acs.orgresearchgate.net This reversal is proposed to proceed through a 1,2-addition mechanism (forming a Schiff's base) rather than the typical 1,4-conjugate addition. acs.org The electronic nature of the substituents on the unsaturated carbonyl component plays a significant role in directing the outcome of the cyclization. researchgate.net

Combe's Quinoline Synthesis for Substituted Quinoline Formation

The Combe's synthesis is another valuable method that provides access to substituted quinolines, particularly those with substituents at the 2- and 4-positions. wikipedia.org The reaction proceeds in two main steps:

Condensation of an aniline with a β-diketone to form an enamine intermediate. wikipedia.orgrsc.org

Acid-catalyzed cyclization of the enamine, followed by dehydration, to furnish the quinoline ring. Concentrated sulfuric acid is a common catalyst for this step. wikipedia.org

For the synthesis of the target molecule, 4-bromoaniline would be the aniline component. The β-diketone partner would need to be selected to generate the 4-methyl group. The introduction of the 2-amino group is less direct with this method, as it typically starts with a simple aniline. A possible strategy could involve using a β-diketone that carries a protected amino group or a group that can be later converted into an amine.

The regioselectivity of the Combe's synthesis can be influenced by steric effects. Studies have shown that increasing the steric bulk of the substituents on the β-diketone can direct the formation of specific regioisomers. wikipedia.org

Gould–Jacobs Reaction Principles and Applications

The Gould-Jacobs reaction is a multi-step process primarily used to prepare 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers). wikipedia.orgmdpi.com The general sequence involves:

Condensation of an aniline with a diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). wikipedia.orgablelab.eu

Thermal cyclization of the resulting intermediate at high temperatures (often >250 °C) to form a 4-hydroxyquinoline-3-carboxylate ester. mdpi.com

Saponification (hydrolysis) of the ester to a carboxylic acid, followed by decarboxylation upon heating to yield the 4-hydroxyquinoline. wikipedia.org

To apply this to the target scaffold, one would start with 4-bromoaniline. The reaction would yield 7-bromo-4-hydroxyquinoline. This route is less direct for obtaining this compound because it would require subsequent, potentially challenging, chemical transformations to replace the 4-hydroxy group with a methyl group and to introduce an amino group at the 2-position.

The regioselectivity of the cyclization step is governed by both steric and electronic factors. d-nb.info When using asymmetrically substituted anilines, the cyclization can occur at either ortho position, potentially leading to a mixture of isomeric products. mdpi.com Modern adaptations, such as using microwave heating, can significantly improve the efficiency of the high-temperature cyclization step, increasing yields and reducing reaction times. ablelab.euresearchgate.net

Interactive Table: Overview of Classical Quinoline Syntheses

| Synthesis Name | Key Reactants | Primary Product Type | Applicability to this compound |

| Friedländer | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | 2,3-Disubstituted quinolines | Potentially direct with appropriate starting materials organic-chemistry.org |

| Skraup | Aniline + Glycerol + Oxidant | Unsubstituted/Substituted quinolines | Indirect; requires specific unsaturated intermediates iipseries.org |

| Doebner–von Miller | Aniline + α,β-Unsaturated carbonyl | 2- and/or 4-Substituted quinolines | Possible, but regioselectivity is a key challenge wikipedia.org |

| Combe's | Aniline + β-Diketone | 2,4-Disubstituted quinolines | Good for the 4-methyl group; 2-amino group requires modification wikipedia.org |

| Gould–Jacobs | Aniline + Malonic ester derivative | 4-Hydroxyquinolines | Indirect; yields a 4-hydroxy precursor requiring further modification wikipedia.org |

Innovative Synthetic Techniques and Sustainable Chemistry in Quinoline Assembly

In recent years, the field of organic synthesis has seen a significant shift towards developing more efficient, cost-effective, and environmentally benign methods. researchgate.netresearchgate.net The synthesis of quinolines has been a major beneficiary of these innovations, moving beyond traditional protocols that often require harsh conditions and produce significant waste. tandfonline.com

Key trends in modern quinoline synthesis include:

Green Catalysis: There is a strong emphasis on using catalysts that are non-toxic, reusable, and highly efficient. This includes various nanoparticle-based systems (e.g., TiO₂, Fe₃O₄), solid acid catalysts, and even biocatalysts like malic acid. tandfonline.combohrium.com Brønsted acids and ionic liquids are also employed as effective and sometimes recyclable catalysts. bohrium.com

Alternative Energy Sources: Microwave irradiation has become a standard tool to accelerate reactions, often leading to higher yields in a fraction of the time required by conventional heating. researchgate.netresearchgate.net Photochemical methods, using visible light and organic photoredox catalysts like Eosin Y, offer a metal-free approach to drive reactions. mdpi.combohrium.com

Sustainable Solvents and Conditions: A major goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. Many modern quinoline syntheses are now performed in greener solvents like water and ethanol, or under solvent-free conditions, which significantly reduces chemical waste. researchgate.nettandfonline.com

Solid-Phase and Flow Chemistry: Solid-phase synthesis, where reactants are bound to a polymer support, simplifies purification and allows for the easy removal of excess reagents and by-products. nih.govresearchgate.net Continuous flow chemistry, where reactants are pumped through a heated reactor, offers advantages in scalability, safety, and process control compared to traditional batch reactions. d-nb.info

These innovative techniques are not only making the synthesis of quinoline scaffolds more sustainable but are also enabling the creation of complex and diverse molecular architectures for various scientific applications. mdpi.comresearchgate.net

The Chemistry of this compound: A Focus on Synthetic Strategies

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. Among these, this compound stands out as a significant compound, the synthesis of which involves a variety of sophisticated chemical methodologies. This article delves into the primary synthetic routes for constructing this specific molecule and its core structural framework, emphasizing modern and efficient chemical strategies.

1 Transition Metal-Catalyzed (e.g., Silver, Zinc, Palladium) and Metal-Free Approaches

The construction of the quinoline nucleus and the introduction of the 2-amino group can be efficiently achieved through transition-metal catalysis. Palladium-catalyzed reactions, in particular, are pivotal for forming C-N bonds. For instance, the Buchwald-Hartwig amination offers a powerful method for coupling amines with aryl halides. nih.gov A plausible route to this compound would involve the synthesis of a 2-haloquinoline precursor, such as 7-bromo-2-chloro-4-methylquinoline, followed by a palladium-catalyzed amination. nih.gov The synthesis of the chloro-precursor itself can be achieved from the corresponding quinolin-2-one. For example, 6-bromo-4-methylquinolin-2(1H)-one has been successfully converted to 6-bromo-2-chloro-4-methylquinoline, a closely related analog. researchgate.net This suggests a similar transformation is feasible for the 7-bromo isomer.

Transition metals like copper also play a significant role. Copper-catalyzed Ullmann condensation is a classic method for aryl-amine bond formation. Furthermore, cooperative catalysis involving copper and a secondary amine has been shown to be effective in the synthesis of 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes.

Beyond metal-catalyzed methods, metal-free approaches have gained traction due to their cost-effectiveness and reduced environmental impact. rsc.org One such strategy involves the reaction of 2-aminoaryl carbaldehydes with alkyl cyanides mediated by a strong base like potassium tert-butoxide (KOtBu) to form 2-aminoquinolines. This method proceeds through an in-situ generated enamine intermediate. researchgate.net

2 Aerobic Oxidative Cyclization Reactions

Aerobic oxidative cyclization presents an environmentally friendly approach to quinoline synthesis, utilizing molecular oxygen as a green oxidant. nih.gov These reactions often involve the transition-metal-catalyzed C-H functionalization and subsequent cyclization. For example, copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes provides a direct route to substituted quinolines. sigmaaldrich.com This one-pot process involves C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage. sigmaaldrich.com

Iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes is another innovative method for producing polysubstituted quinolines. google.comsigmaaldrich.com This reaction proceeds by the in-situ generation of an aldehyde from the alcohol or methyl arene, followed by imine condensation, radical cyclization, and oxidative aromatization. google.comsigmaaldrich.com While not directly reported for this compound, these methods offer a versatile platform for the synthesis of the core quinoline scaffold from simple and readily available starting materials.

3 Multicomponent Reaction (MCR) Strategies for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. frontiersin.org MCRs are particularly valuable for generating molecular diversity and have been applied to the synthesis of various quinoline derivatives. rsc.org

The Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. While this specific reaction leads to a different substitution pattern, it highlights the potential of MCRs in quinoline synthesis. More contemporary MCRs, such as those based on the Ugi or Passerini reactions, offer versatile pathways to highly substituted heterocyclic systems. For instance, a three-component reaction involving an imidoylative Sonogashira/cyclization cascade has been used to synthesize 2-(alkyl/aryl)-4-aminoquinolines.

A notable example is a one-pot, three-component cyclocondensation to produce polyhydroquinoline derivatives, which showcases the power of MCRs in rapidly building the quinoline core with multiple points of diversity. Although a direct MCR for this compound has not been explicitly detailed, the principles of MCRs suggest that a convergent synthesis could be designed from appropriately substituted precursors.

4 Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. This technology is particularly well-suited for the synthesis of heterocyclic compounds like quinolines. researchgate.net

The amination of 2-haloquinolines, a key step in the synthesis of 2-aminoquinolines, can be significantly enhanced by microwave irradiation. For example, the Buchwald-Hartwig double amination reaction time can be reduced from hours to minutes with microwave assistance. nih.gov Similarly, the synthesis of 2-chloro-quinoline-3-carboxaldehydes from acetanilides using the Vilsmeier-Haack reagent is accomplished in minutes under microwave irradiation. researchgate.net

Microwave heating has also been successfully applied to the cyclization steps in quinoline synthesis. For instance, the cyclization of enamines to form quinolones can be accelerated using microwaves. nih.gov Furthermore, microwave-assisted multicomponent reactions have been developed for the rapid synthesis of complex quinoline-based scaffolds. These findings strongly suggest that the synthesis of this compound and its intermediates can be made more efficient through the application of microwave technology.

| Catalyst/Reagent | Starting Materials | Product | Reaction Type | Reference |

| Pd2(dba)3, XPhos, t-BuONa | Aryl bromide, Secondary amine | N-Aryl amine | Buchwald-Hartwig Amination | nih.gov |

| KOtBu | 2-Aminoaryl carbaldehyde, Alkyl cyanide | 2-Aminoquinoline | Metal-Free Cyclization | researchgate.net |

| Copper Catalyst | Aniline, Aldehyde | Substituted Quinoline | Aerobic Oxidative Cyclization | sigmaaldrich.com |

| Iron Catalyst | 2-Amino styrene, Alcohol/Methyl arene | Polysubstituted Quinoline | Oxidative Cyclization | google.comsigmaaldrich.com |

| p-Toluenesulfonic acid | 4-chloro-2-methylquinoline, Amines | 4-subtituted amino-2-methylquinolines | Microwave-Assisted Amination | |

| Vilsmeier-Haack reagent | Acetanilide | 2-Chloro-quinoline-3-carboxaldehyde | Microwave-Assisted Synthesis | researchgate.net |

Research on Biological Activities and Mechanistic Insights of 7 Bromo 4 Methylquinolin 2 Amine Derivatives

Investigation of Anticancer Activity and Underlying Cellular Mechanisms

The quest for novel and more effective anticancer agents has led to the investigation of numerous chemical scaffolds, including quinoline (B57606) derivatives. The 7-bromo-4-methylquinolin-2-amine framework has been a particular focus, with studies aimed at elucidating its antiproliferative potential and the cellular processes it modulates.

The primary measure of a potential anticancer agent is its ability to inhibit the growth of cancer cells. Derivatives of this compound have been subjected to in vitro screening against various human malignant cell lines, revealing promising antiproliferative efficacy.

Research has demonstrated the potent anticancer effects of specific this compound derivatives against aggressive cancer types. One notable derivative, 4-methyl-7-(3-((methylamino)methyl)phenethyl)quinolin-2-amine, has shown significant promise. nih.gov This compound proved effective in a melanoma mouse model and also demonstrated marked in vitro inhibition of glioblastoma E297 cells. nih.gov The link between nitric oxide (NO) and glioma growth suggests that inhibitors of neuronal nitric oxide synthase (nNOS), such as this derivative, are worthy of further investigation for brain tumors. nih.gov

While direct studies on hepatocellular carcinoma for this specific derivative are not prominent, the broader class of quinoline-based compounds has been extensively evaluated. For instance, various 7-chloroquinoline (B30040) hydrazone derivatives have displayed broad-spectrum cytotoxic activity against a large panel of cell lines from nine different tumor types, including melanoma and central nervous system (CNS) cancers. nih.gov This underscores the potential of the substituted quinoline scaffold in combating a wide range of malignancies.

Antiproliferative Activity of a Key this compound Derivative

| Compound Name | Cancer Type | Activity Noted |

|---|---|---|

| 4-methyl-7-(3-((methylamino)methyl)phenethyl)quinolin-2-amine | Metastatic Melanoma | Effective in a mouse model nih.gov |

The antiproliferative activity of anticancer compounds is fundamentally linked to their ability to interfere with the cell cycle, a tightly regulated process that governs cell division. Disruption of this cycle can lead to a halt in proliferation and, ultimately, cell death (apoptosis). While specific cell cycle analysis for many this compound derivatives is an ongoing area of research, the mechanisms can be inferred from studies on structurally related compounds.

Compounds that inhibit cancer cell growth often do so by inducing cell cycle arrest at specific checkpoints, such as G1 or G2/M. nih.govmdpi.com For example, a synthetic stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was found to induce G2/M phase arrest in human lung cancer cells, which was associated with the downregulation of the checkpoint protein cyclin B1. nih.gov Similarly, other novel synthetic compounds have been shown to cause cell cycle arrest, indicating that this is a common mechanism for anticancer agents. mdpi.comnih.gov The observed antiproliferative effects of quinoline derivatives strongly suggest that a primary mechanism of their action involves the regulation of cellular growth through cell cycle arrest. bibliotekanauki.pl

To fully understand the therapeutic potential of a compound, it is crucial to identify its specific molecular targets and characterize the interactions between the ligand (the compound) and the protein target. Research into this compound derivatives has identified key protein families that are modulated by these molecules.

A significant finding is the identification of this compound derivatives as potent inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The enzyme nNOS is responsible for producing nitric oxide (NO) in the brain, a molecule critical for neuronal signaling. nih.govrsc.org However, the overproduction of NO by nNOS has been implicated in the pathology of neurodegenerative diseases and certain cancers. nih.govrsc.org

The derivative 4-methyl-7-(3-((methylamino)methyl)phenethyl)quinolin-2-amine, in particular, was developed as a potent nNOS inhibitor, and its efficacy in a melanoma model highlights the therapeutic strategy of targeting nNOS in cancer. nih.gov The 2-aminoquinoline (B145021) scaffold is recognized as a promising basis for developing bioavailable nNOS inhibitors. nih.gov Research efforts have focused on modifying this scaffold to improve potency against human nNOS and selectivity over other NOS isoforms, such as endothelial NOS (eNOS). nih.gov

Molecular Target: nNOS

| Derivative | Target Enzyme | Significance |

|---|---|---|

| 4-methyl-7-(3-((methylamino)methyl)phenethyl)quinolin-2-amine | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibition linked to anticancer activity in melanoma and glioblastoma models. nih.gov |

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling growth, differentiation, and survival. Their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. bibliotekanauki.plnih.gov The quinoline core structure is a key component in several approved protein kinase inhibitors, such as Imatinib, which targets tyrosine kinases. bibliotekanauki.pl

This has prompted the design and synthesis of 7-amino-4-methylquinolin-2(1H)-one derivatives with the hypothesis that they will function as protein kinase inhibitors. bibliotekanauki.pl Supporting this approach, studies on related heterocyclic structures have demonstrated potent kinase inhibition. For example, 7-amino-4-(phenylamino)pyrido[4,3-d]pyrimidines have been identified as a new class of inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Notably, in this series, a 3-bromo-substituted phenylamino (B1219803) side chain was found to be the most potent, highlighting the potential importance of the bromo-substituent present in the this compound scaffold. nih.gov Furthermore, derivatives of N,9-diphenyl-9H-purin-2-amine have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies. nih.gov These findings collectively suggest that derivatives of this compound are strong candidates for development as modulators of protein kinase activity.

Table of Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | Not available |

| 7-Bromo-4-methylquinolin-2(1H)-one | 89446-51-5 sigmaaldrich.comsynquestlabs.comchemicalbook.com |

| 4-methyl-7-(3-((methylamino)methyl)phenethyl)quinolin-2-amine | Not available nih.gov |

| 7-amino-4-methylquinolin-2(1H)-one | Not available bibliotekanauki.pl |

| Imatinib | 152459-95-5 |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | Not available nih.gov |

| 7-chloroquinoline | 612-61-3 |

| N,9-diphenyl-9H-purin-2-amine | Not available nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Not applicable (Protein) |

| Epidermal Growth Factor Receptor (EGFR) | Not applicable (Protein) |

Molecular Target Identification and Ligand-Protein Interactions

Interference with Nucleic Acid Synthesis Pathways (Antifolates)

Antifolates are a class of drugs that interfere with the synthesis of nucleic acids by inhibiting the action of enzymes involved in folic acid metabolism. A key enzyme in this pathway is dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate into tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. By blocking this enzyme, antifolates deplete the cellular pool of nucleotides, thereby arresting DNA replication and cell proliferation, which is particularly effective against rapidly dividing cancer cells.

While direct research on the antifolate activity of this compound is not extensively documented, related quinoline structures have shown potential in this area. For instance, a study on quinoline-2-one derivatives identified compounds with significant antibacterial action against multidrug-resistant Gram-positive bacteria, which was linked to dihydrofolate reductase inhibitory activity. nih.gov One of the most effective compounds from this series, which demonstrated potent activity against MRSA, was also reported to inhibit DHFR. nih.gov This suggests that the quinoline scaffold can be adapted to interact with key enzymes in the folate pathway, presenting a potential, though less explored, mechanism of action for derivatives of this compound.

Targeting Topoisomerase and Tubulin Polymerization

A key strategy in cancer chemotherapy is the disruption of cellular division, which can be achieved by targeting DNA topoisomerases or the microtubule dynamics governed by tubulin. Quinoline derivatives have emerged as versatile scaffolds capable of inhibiting both of these critical cellular components.

DNA topoisomerases are enzymes that resolve topological challenges in DNA, such as supercoiling, during replication and transcription. mdpi.comnih.gov Their inhibition leads to DNA strand breaks and subsequent cell death. mdpi.com Research has shown that novel series of pyrazolo[4,3-f]quinoline derivatives possess potential anticancer activity through the inhibition of human topoisomerase I and IIα. mdpi.comnih.govresearchgate.net One particularly active compound, 2E, was found to inhibit 88.3% of topoisomerase IIα activity, comparable to the well-known inhibitor etoposide. mdpi.com This highlights the potential of the fused quinoline ring system to serve as a framework for potent topoisomerase inhibitors. mdpi.comnih.gov Furthermore, many established quinolone antibacterials, such as enoxacin, function by inhibiting bacterial topoisomerases (DNA gyrase and topoisomerase IV), demonstrating the scaffold's broad applicability in targeting these enzymes. wikipedia.org

In addition to targeting DNA, quinoline derivatives can also disrupt the mitotic spindle by interfering with tubulin polymerization. Microtubules are essential for forming the mitotic spindle, and their disruption triggers cell cycle arrest and apoptosis. Several quinolin-4-amine derivatives have been developed as microtubule-targeted agents. These compounds can successfully inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.

DHODH Kinase Inhibition Mechanisms

Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a critical enzyme that catalyzes the fourth step in the de novo biosynthesis of pyrimidines. rsc.orgrsc.org This pathway is vital for rapidly proliferating cells, such as cancer cells, which have a high demand for pyrimidine (B1678525) nucleotides for DNA and RNA synthesis. rsc.org Consequently, hDHODH has become an attractive target for the development of anticancer and anti-inflammatory drugs. rsc.orgrsc.org

Several studies have identified quinoline derivatives as potent inhibitors of hDHODH. rsc.orgrsc.orgnih.govnih.gov Structure-activity relationship (SAR) analyses have provided key insights into the features required for high potency. Notably, research has indicated that the presence of a bromine atom on the quinoline ring is beneficial for inhibitory activity against hDHODH. rsc.orgrsc.org In one study evaluating a series of quinoline derivatives, a compound designated A9, which features a bromine atom, was identified as the most potent inhibitor with an IC₅₀ value of 9.7 nM. rsc.orgrsc.org The binding of this compound to the hDHODH enzyme was confirmed through thermal shift assays, surface plasmon resonance (SPR), and X-ray crystallography. rsc.orgrsc.org These findings underscore that quinoline derivatives, particularly those with halogen substitutions like the bromo- group in this compound, are a promising class of hDHODH inhibitors. rsc.org

NAD(P)H:quinone oxidoreductase (NQO1)-Directed Antitumor Strategies

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein enzyme that is often found at high levels in solid tumors, including those of the breast, lung, and colon. nih.gov This enzyme catalyzes the two-electron reduction of quinones to hydroquinones, using NADH or NADPH as cofactors. nih.govnih.gov This bioactivation can be harnessed for antitumor strategies, where a non-toxic quinone prodrug is selectively reduced by NQO1 in cancer cells to a cytotoxic agent. This process can lead to the formation of reactive oxygen species (ROS), which induce DNA damage and cell death. nih.gov

The quinoline scaffold can be integrated into this strategy. Studies on hybrids connecting a 1,4-quinone moiety with quinoline derivatives have shown that these compounds can act as suitable substrates for the NQO1 enzyme. nih.gov The enzymatic assay, which measures the oxidation of NADPH to NADP+, confirmed that these quinoline-quinone hybrids are effectively activated by NQO1, leading to an increase in the expression of genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21). nih.gov This demonstrates the potential for developing NQO1-directed antitumor agents based on a this compound framework, where the quinoline portion could serve to modulate the compound's properties and cellular uptake, while a quinone moiety would be activated by NQO1.

Regulation of Autophagy Pathways in Cancer Cells

Autophagy is a cellular catabolic process for recycling macromolecules and organelles, which can act as either a pro-survival or pro-death mechanism in cancer, depending on the context. Quinoline derivatives have been shown to modulate this pathway, often inducing autophagic cell death in cancer cells.

For instance, a novel synthetic quinoline derivative known as DFIQ has been shown to induce both apoptosis and autophagy in non-small cell lung cancer (NSCLC) models. nih.gov Another study investigated the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) and found that it induced simultaneous apoptotic and autophagic cell death in pancreatic cancer cell lines. nih.gov The mechanism of autophagy induction by 6MN-4-AQ involved the formation of cytoplasmic vacuoles, an increase in autophagy flux, elevated expression of the proteins LC3-II and Beclin-1, and the degradation of p62. nih.gov This process was linked to the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy. nih.gov These findings indicate that quinoline-based compounds can trigger cancer cell death by activating autophagic pathways, presenting a valuable therapeutic strategy against resistant cancers. nih.gov

Exploration of Antimicrobial and Antifungal Potency

The rise of multidrug-resistant (MDR) pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. nih.govnih.gov The quinoline core is a well-established pharmacophore in antimicrobial drugs, and its derivatives continue to be explored for their efficacy against resistant bacterial and fungal strains. nih.govbiointerfaceresearch.com

Antibacterial Efficacy against Bacterial Strains

Derivatives of the quinoline scaffold have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Recent research has focused on their potential to combat resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govnih.gov

Studies have shown that specific substitutions on the quinoline ring are crucial for potent activity. A series of quinoline-2-one derivatives were found to have significant activity against a panel of MDR Gram-positive bacteria, including MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Notably, compound 6c from this series showed the most potent activity, with Minimum Inhibitory Concentration (MIC) values superior to the reference drug daptomycin (B549167) in some cases. nih.gov This compound also exhibited strong, dose-dependent inhibition of biofilm formation in MRSA. nih.gov

Furthermore, a study on quinolin-2-ylamino derivatives found that compound 16c , a 2-(4-bromophenyl)-3-(quinolin-2-ylamino)thiazolidin-4-one, showed significant inhibitory activity against both MRSA and P. aeruginosa. nih.govresearchgate.net This highlights the potential of incorporating a bromo-phenyl moiety, which is structurally relevant to the 7-bromo substitution, to enhance antibacterial efficacy.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6c (a quinoline-2-one derivative) | MRSA | 0.75 | nih.gov |

| 6c (a quinoline-2-one derivative) | VRE | 0.75 | nih.gov |

| 6c (a quinoline-2-one derivative) | MRSE | 2.50 | nih.gov |

| 13 (2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline) | S. aureus MRSA | 20 ± 3.3 | nih.gov |

| 13 (2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline) | P. aeruginosa | 10 ± 1.5 | nih.gov |

| 16c (2-(4-bromophenyl)-3-(quinolin-2-ylamino)thiazolidin-4-one) | S. aureus MRSA | - (Significant Activity) | nih.gov |

| 16c (2-(4-bromophenyl)-3-(quinolin-2-ylamino)thiazolidin-4-one) | P. aeruginosa | - (Significant Activity) | nih.gov |

Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA)

Derivatives of the quinoline scaffold have demonstrated notable efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant public health concern. For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. Among them, one compound emerged as the most potent against MRSA, exhibiting zones of inhibition of 5 ± 0.5 and 6 ± 0.2 mm at concentrations of 50 and 100 µg/mL, respectively. nih.gov Further studies have identified other quinoline derivatives with significant anti-MRSA activity. For example, compound 51, identified as (2-(5-bromo-1H-indol-3-yl)-7-chloroquinolin-4-yl)methanol, was found to be a highly potent agent with a Minimum Inhibitory Concentration (MIC) of 0.31 µg/mL. nih.gov Another study focused on fluoroquinolone derivatives, with one compound displaying an MIC of 2 µg/mL against two different MRSA strains. nih.gov Additionally, certain bromophenol derivatives have shown promising results against S. aureus and MRSA. nih.gov One simple bromophenol molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited significant anti-S. aureus activity, including against MRSA strains. nih.gov This compound was also found to inhibit biofilm formation, a key resistance mechanism for many bacteria. nih.gov

Table 1: Anti-MRSA Activity of Selected Quinoline Derivatives

| Compound ID | Chemical Name/Description | Activity Measurement | Result |

| 18 | 2-phenyl-quinoline-4-carboxylic acid derivative | Zone of Inhibition (50 µg/mL) | 5 ± 0.5 mm |

| 18 | 2-phenyl-quinoline-4-carboxylic acid derivative | Zone of Inhibition (100 µg/mL) | 6 ± 0.2 mm |

| 51 | (2-(5-bromo-1H-indol-3-yl)-7-chloroquinolin-4-yl)methanol | MIC | 0.31 µg/mL |

| 29 | Fluoroquinolone derivative | MIC | 2 µg/mL |

Molecular Interactions with Dihydropteroate (B1496061) Synthase

The molecular interactions of various compounds with dihydropteroate synthase (DHPS) of Staphylococcus aureus, a key enzyme in the folate biosynthesis pathway, have been investigated through molecular docking studies. These studies aim to understand the binding modes and affinities of potential inhibitors. For instance, the docking of newly synthesized compounds into the active site of DHPS can be performed to predict their inhibitory potential. The three-dimensional structure of the target enzyme is typically obtained from the Protein Data Bank and prepared for docking by removing any co-crystallized ligands and water molecules. This allows for the analysis of potential interactions between the compound and the amino acid residues of the enzyme's active site. researchgate.net

Engagement with Penicillin Binding Protein (PBP2a)

Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene, is a crucial factor in methicillin (B1676495) resistance in Staphylococcus aureus. mdpi.com PBP2a has a low affinity for β-lactam antibiotics, enabling the bacteria to continue peptidoglycan synthesis, a vital component of the bacterial cell wall, even in the presence of these drugs. mdpi.com The function of PBP2a is dependent on another native S. aureus transpeptidase, PBP2. nih.gov The inhibition of PBP2a is a key strategy in overcoming MRSA. While β-lactam antibiotics typically work by acylating the active site of PBPs, PBP2a's structure hinders this interaction. mdpi.com However, certain newer β-lactam antibiotics, such as ceftobiprole (B606590) and ceftaroline, have shown the ability to form stable acyl-enzyme intermediates with PBP4, another staphylococcal PBP that can contribute to resistance. nih.gov Structural analyses of PBP4 in complex with these antibiotics reveal key hydrogen bonding interactions that stabilize the complex. For example, the carboxyl group on the dihydrothiazine ring of ceftobiprole forms hydrogen bonds with Ser-262 and Thr-260 residues in the PBP4 active site. nih.gov

Antifungal Spectrum and Inhibitory Mechanisms

Activity against Candida albicans Strains

Candida albicans is a common opportunistic fungal pathogen that can cause a range of infections, particularly in immunocompromised individuals. nih.gov The increasing prevalence of drug-resistant strains necessitates the development of new antifungal agents. nih.gov Quinoline derivatives have shown promise in this area. For instance, 4-hydroxymethyl-quinoline, extracted from the myxobacterium Labilithrix luteola, was found to be active against C. albicans with a Minimum Inhibitory Concentration (MIC) of 33.3 µg/mL. nih.gov Synthesized quinoline derivatives have also demonstrated significant antifungal activity against C. albicans, with MIC values comparable to the standard drug amphotericin B, ranging from 0.24 to 0.98 µg/mL. nih.gov Furthermore, a study investigating pyrrolo[1,2-a]quinoline (B3350903) derivatives found that several compounds exhibited potent inhibitory activity against C. albicans, with some showing MICs as low as 0.4 µg/mL. nih.gov

Table 2: Antifungal Activity of Quinoline Derivatives against Candida albicans

| Compound/Derivative | Source/Type | MIC (µg/mL) |

| 4-hydroxymethyl-quinoline | Natural Product | 33.3 |

| 2-{2-[(2-chloroquinolin-3-yl)methylene]hydrazinyl} acetonitrile | Synthetic | 0.24 - 0.98 |

| 6-(2-chloroquinolin-3-yl)-4-(4-aminophenyl)pyrimidin-2(1H)-one | Synthetic | 0.24 - 0.98 |

| Pyrrolo[1,2-a]quinoline derivatives (BQ-06, 07, 08) | Synthetic | 0.4 |

| Pyrrolo[1,2-a]quinoline derivatives (BQ-01, 03, 05) | Synthetic | 0.8 |

Inhibition of Aspergillus niger Growth

Aspergillus niger is another significant fungal species against which quinoline derivatives have been tested. In a study evaluating 2-methyl-8-quinolinol and its substituted derivatives, the 5,7-dichloro and 5,7-dibromo derivatives were identified as the most fungitoxic against A. niger and other tested fungi. nih.gov Another study on 5-methoxy-naphthalene-1,4-dione derivatives, which can be considered structurally related to quinolines, also reported antifungal activity against A. niger. koreascience.kr Furthermore, certain monomeric alkaloids, including quinoline derivatives, have demonstrated inhibitory effects on the growth of A. niger. nih.gov Specifically, some piperidine-substituted compounds showed varying levels of inhibition against A. niger, with electron-donating groups on the piperidine (B6355638) ring potentially enhancing the antifungal efficacy. nih.gov

Other Pharmacological Activities of Quinoline Scaffolds (General Context)

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.govnih.gov Beyond their antibacterial and antifungal properties, quinoline derivatives have been extensively investigated and developed for various therapeutic applications. frontiersin.org

These diverse biological activities include:

Anticancer: Quinoline-based compounds have been explored as potential anticancer agents, with some derivatives showing inhibitory activity against various cancer cell lines. nih.govresearchgate.netbenthamdirect.com

Antiviral: The quinoline nucleus is present in compounds exhibiting antiviral properties. nih.gov

Antiparasitic: This scaffold is a key feature in drugs used to treat parasitic infections. nih.gov

Anti-inflammatory: Certain quinoline derivatives have demonstrated anti-inflammatory effects. nih.govresearchgate.net

Analgesic: The quinoline structure has been associated with pain-relieving properties. nih.gov

Anticonvulsant: Some derivatives have shown potential in controlling seizures. nih.govresearchgate.net

Antioxidant: The antioxidant potential of quinoline compounds has also been reported. nih.gov

Anti-Alzheimer's: Research has explored the potential of quinoline derivatives in the context of Alzheimer's disease. nih.gov

The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a broad spectrum of biological activities. frontiersin.org This has made it an attractive target for medicinal chemists in the design and synthesis of novel therapeutic agents. nih.govnih.gov

Antimalarial and Anti-Leishmanial Research

There is no available research data on the antimalarial or anti-leishmanial activity of this compound or its derivatives.

Anti-HIV-1 Activity and Integrase Enzyme Inhibition

There is no available research data on the anti-HIV-1 activity or integrase enzyme inhibition properties of this compound or its derivatives.

Anti-inflammatory Properties

There is no available research data on the anti-inflammatory properties of this compound or its derivatives.

Structure Activity Relationship Sar and Computational Studies of 7 Bromo 4 Methylquinolin 2 Amine and Its Derivatives

Rational Design and Synthesis of Derivatives for SAR Elucidation

The quinoline (B57606) ring system is a versatile scaffold that allows for a variety of chemical modifications. researchgate.netnih.gov Systematic alterations to the quinoline core of 7-Bromo-4-methylquinolin-2-amine can lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties. These modifications can include the introduction, removal, or repositioning of various functional groups on the heterocyclic ring. nih.gov

For instance, the synthesis of a series of quinoline derivatives can be achieved through established chemical reactions like the Skraup, Doebner-von Miller, or Combes syntheses, which allow for the construction of the quinoline nucleus from various aniline (B41778) and carbonyl precursors. researchgate.net More modern approaches, including ultrasound irradiation and multicomponent reactions, offer efficient and environmentally friendly methods for generating diverse quinoline libraries. nih.gov

The strategic placement of substituents on the quinoline ring can significantly impact biological activity. For example, in the context of anticancer research, the functionalization of the quinoline skeleton has been shown to influence cytotoxic effects. brieflands.com A study on various quinoline derivatives demonstrated that sequential modifications, such as nitration followed by the introduction of other functional groups, led to a progressive increase in cytotoxicity against cancer cell lines. brieflands.com This highlights the importance of a systematic approach to modifying the quinoline core to fine-tune its biological profile.

Interactive Table: Examples of Quinoline Core Modifications and Their Reported Effects

| Modification Strategy | Example Reaction | Potential Impact on Bioactivity |

| Introduction of substituents | Nitration, Halogenation | Altered electronic properties and lipophilicity, potentially enhancing interactions with biological targets. brieflands.com |

| Annulation of additional rings | Fusion with other heterocyclic systems | Creation of hybrid molecules with novel pharmacological profiles. nih.gov |

| Variation of substitution patterns | Shifting the position of existing functional groups | Probing the spatial requirements of the binding site on the target macromolecule. |

The presence and position of halogen atoms on a drug molecule can profoundly influence its biological activity. In the case of this compound, the bromine atom at the 7-position is a key feature. Halogen substitution, particularly with bromine, can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. researchgate.net

Studies on related 4-aminoquinolines have shown that electron-withdrawing groups at the 7-position are often crucial for antiplasmodial activity. researchgate.netresearchgate.net Specifically, 7-bromo and 7-iodo analogs of 4-aminoquinolines have demonstrated potent activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov This suggests that the electronic properties and size of the substituent at this position play a significant role in the drug's mechanism of action, which is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole. researchgate.net

Furthermore, research on brominated quinolines has indicated that substitutions at the C-5 and C-7 positions can be critical for enhancing antiproliferative activity against cancer cells. nih.gov The introduction of bromine atoms can induce cytotoxic effects and, in some cases, lead to the inhibition of key enzymes like topoisomerase I. nih.gov The electronic and hydrophobic properties of bromine are thought to contribute to these effects. researchgate.net

In the context of anticancer agents, the presence of a methyl group at the C4 position of coumarin (B35378) derivatives, a related heterocyclic system, has been a focus of structure-activity relationship studies. nih.gov While direct SAR studies on the 4-methyl group of this compound are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that this group can contribute to the molecule's interaction with its target through steric and hydrophobic interactions.

For example, in a series of 4-aminoquinolines, modifications at the C4 position have been explored to develop potent antimalarial agents. researchgate.net The nature of the substituent at this position can influence the molecule's ability to interact with its target and can also affect its pharmacokinetic properties.

The amine group at the 2-position of the quinoline ring is a critical functional group that can be readily derivatized to explore a wide range of chemical space and modulate biological activity. The basicity and hydrogen-bonding capacity of the 2-amine group can play a crucial role in the molecule's interaction with its biological target. researchgate.netnih.gov

Derivatization of the 2-amine group can lead to the formation of amides, ureas, sulfonamides, and other functional groups, each with distinct electronic and steric properties. These modifications can significantly alter the bioactivity profile of the parent compound. For instance, in the development of inhibitors for Bloom helicase, a DNA repair enzyme, the derivatization of a 2-amino-1,3,4-thiadiazole (B1665364) core with various ureas led to the identification of potent and selective inhibitors. nih.gov This highlights the potential of amine derivatization as a strategy for optimizing the activity of heterocyclic compounds.

In the context of quinolines, the amino group at the 4-position of 4-aminoquinolines is known to be essential for their antimalarial activity, playing a role in the accumulation of the drug in the parasite's acidic food vacuole. researchgate.net While this compound has the amine group at the 2-position, the principles of its potential contribution to biological activity through hydrogen bonding and acid-base interactions remain relevant.

Molecular Docking and Ligand-Target Interaction Modeling

Computational methods, such as molecular docking and ligand-target interaction modeling, are powerful tools for understanding the potential mechanisms of action of a compound and for guiding the rational design of more potent and selective derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein or nucleic acid (the receptor). nih.gov This allows for the visualization of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net

For quinoline-based compounds, molecular docking has been successfully used to predict their binding to various biological targets. For example, docking studies have been employed to understand the interaction of quinoline derivatives with the ATP-binding site of protein kinases like PI3K and EGFR, which are important targets in cancer therapy. nih.govnih.gov These studies have revealed that the quinoline nitrogen often acts as a hydrogen bond acceptor, while substituents on the quinoline ring can form favorable interactions with specific amino acid residues in the binding pocket. nih.gov

In the case of this compound, molecular docking could be used to predict its binding to a range of potential targets. For instance, given the known anticancer activity of some brominated quinolines, docking studies could explore its interaction with targets like topoisomerase I or various protein kinases. nih.gov Similarly, based on the antimalarial activity of related 4-aminoquinolines, its binding to heme or other malarial targets could be investigated. nih.gov The predicted binding modes and affinities can then be used to prioritize the synthesis of new derivatives with improved interactions with the target. nih.gov For example, if a docking study suggests that a particular region of the binding pocket is not fully occupied by the ligand, a derivative with an additional functional group in that position could be designed to enhance binding affinity.

Interactive Table: Key Molecular Interactions in Ligand-Target Binding

| Type of Interaction | Description | Example from Quinoline Derivatives |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The quinoline nitrogen acting as a hydrogen bond acceptor with a backbone NH group of a protein. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The quinoline ring and its substituents fitting into a hydrophobic pocket of a protein. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic quinoline ring stacking with the aromatic side chain of an amino acid like phenylalanine or tyrosine. |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The bromine atom at position 7 forming a favorable interaction with a Lewis basic site on the protein. |

Identification of Critical Intermolecular Interactions (e.g., Hydrophobic, Hydrogen Bonding, Halogen Contacts)

The specific placement of the bromine atom at the 7-position and the amino group at the 2-position on the quinoline core of this compound significantly dictates its molecular interactions. These interactions are crucial for its crystal lattice structure and its binding affinity to biological targets.

Key intermolecular forces identified in studies of similar quinoline derivatives include:

Hydrogen Bonding: The primary amine (-NH₂) at the C2 position is a potent hydrogen bond donor. This group can form strong hydrogen bonds with acceptor atoms like oxygen and nitrogen in surrounding molecules or target proteins. nih.gov Additionally, the quinoline nitrogen atom can act as a hydrogen bond acceptor. In related structures, intermolecular C–H···O and C–H···N hydrogen bonds have been observed, linking molecules into larger networks. nih.gov In the solid state, these bonds are fundamental in defining the crystal packing.

Halogen Bonding: The bromine atom at the C7 position is capable of forming halogen bonds. This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. These interactions, though weaker than hydrogen bonds, are highly directional and contribute to the stability of molecular assemblies.

Hydrophobic Interactions and π-π Stacking: The fused aromatic ring system of the quinoline core is inherently hydrophobic and susceptible to π-π stacking interactions. helsinki.fi These interactions are critical for the packing of molecules in the solid state and for the association with aromatic residues in the binding pockets of biomolecules. helsinki.fi The methyl group at the C4 position further enhances the molecule's hydrophobic character.

Table 1: Summary of Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Hydrogen Bonding | 2-Amino Group (-NH₂) (Donor); Quinoline Nitrogen (Acceptor) | The amino group can donate protons to nearby electronegative atoms. The ring nitrogen can accept protons. |

| Halogen Bonding | 7-Bromo Group (-Br) | The bromine atom can interact with nucleophilic atoms (e.g., O, N, S) via its electropositive σ-hole. |

| π-π Stacking | Quinoline Aromatic System | Face-to-face or offset stacking of the aromatic rings contributes to crystal packing and binding. helsinki.fi |

| Hydrophobic Interactions | Quinoline Ring, 4-Methyl Group | Non-polar regions of the molecule interact favorably with other non-polar groups or surfaces. |

Quantum Chemical Calculations for Mechanistic and Property Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for understanding the intrinsic properties of this compound from an electronic perspective.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. nih.gov For quinoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine a range of quantum-molecular descriptors. rsc.orgresearchgate.net

DFT calculations can predict several key properties:

Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the charge distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of the molecule. This is crucial for predicting how the molecule will interact with other species. uantwerpen.be

Global Reactivity Descriptors: Properties such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's stability and reactivity. rsc.orgresearchgate.net For instance, a molecule with high chemical hardness is generally less reactive.

Table 2: Representative Electronic Properties of Quinoline Derivatives from DFT Studies

| Property | Description | Typical Significance |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution. | Higher values indicate greater stability and lower reactivity. rsc.orgresearchgate.net |

| Chemical Potential (μ) | The escaping tendency of electrons from a system. | Related to the molecule's electronegativity. rsc.orgresearchgate.net |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Higher values indicate a stronger electrophile. rsc.orgresearchgate.net |

Frontier Molecular Orbital (FMO) Analysis for Spectroscopic and Reactive Characteristics

Frontier Molecular Orbital (FMO) theory is essential for analyzing the chemical stability and reactive properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govimperial.ac.uk

HOMO and LUMO Distribution: The spatial distribution of the HOMO indicates the regions most likely to donate electrons in a reaction (nucleophilic sites). Conversely, the LUMO distribution shows the areas most likely to accept electrons (electrophilic sites). In quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO may be distributed across the aromatic system. nih.gov In some complex derivatives, the HOMO has been observed on heterocyclic rings, with the LUMO localized on fused benzene (B151609) rings. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable, more reactive, and will likely absorb light at longer wavelengths (a red shift in its absorption spectrum). acs.org Computational studies can predict the absorption spectra of molecules using methods like Time-Dependent DFT (TD-DFT). rsc.orgresearchgate.net

Table 3: Illustrative FMO Data for Substituted Quinolines

| Parameter | Description | Implication for Reactivity and Spectra |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a stronger tendency to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a stronger tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | A smaller gap is associated with higher reactivity and a shift in UV-Vis absorption to longer wavelengths. acs.org |

Computational Studies on Reaction Selectivity and Pathway Energetics in Synthesis

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling reaction pathways, chemists can predict reaction outcomes and optimize synthetic strategies.

DFT calculations can be used to explore the potential energy surface of a reaction. This involves:

Mapping Reaction Pathways: For the synthesis of quinolines, which can involve cyclization and substitution reactions, DFT can model the step-by-step transformation from reactants to products. nih.govrsc.org

Calculating Energetics: The energies of reactants, transition states, and products can be calculated. The height of the energy barrier at the transition state determines the reaction rate. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism and the regioselectivity of a reaction can be predicted. nih.gov

Structure-Activity Relationship: In catalytic processes, such as the hydrodenitrogenation of quinoline, computational studies have shown that the morphology of the catalyst's active sites strongly influences the reaction pathway and the distribution of products. nih.gov Similar principles apply to the synthesis of substituted quinolines, where computational models can help understand how substituents and reaction conditions guide the formation of the desired isomer.

For example, in a typical quinoline synthesis involving the cyclization of an aminobenzophenone derivative, DFT could be used to model the energetics of the ring-closing step, predicting which cyclization pattern is more favorable and explaining the observed product selectivity. nih.govrsc.org

Future Research Directions and Applications in Synthetic Organic Chemistry

7-Bromo-4-methylquinolin-2-amine as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of the bromo and amino substituents on the 4-methylquinoline (B147181) core makes this compound a foundational element for developing a diverse array of more complex molecules. The amino group at C2 and the bromine at C7 provide reactive handles that can be addressed with high selectivity, paving the way for the synthesis of novel derivatives with tailored properties. researchgate.netnih.gov